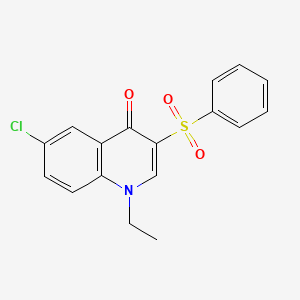

3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-1-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-2-19-11-16(23(21,22)13-6-4-3-5-7-13)17(20)14-10-12(18)8-9-15(14)19/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYIKUVLSCENDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzenesulfonyl group: This step usually involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity and biological activities.

Chloroquinoline derivatives: These compounds have a similar quinoline core with a chlorine atom, and are studied for their antimicrobial and anticancer properties.

Ethylquinoline derivatives: These compounds contain an ethyl group attached to the quinoline core and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3-(Benzenesulfonyl)-6-chloro-1-ethyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a benzenesulfonyl group, a chlorine atom, and an ethyl group attached to a dihydroquinolinone core. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The IUPAC name for this compound is 3-(benzenesulfonyl)-6-chloro-1-ethylquinolin-4-one. Its chemical formula is , and it has been identified with the CAS number 899214-09-6. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds within the quinoline family exhibit significant antimicrobial activity. The presence of the benzenesulfonyl moiety enhances this property by increasing the lipophilicity and facilitating membrane penetration. In vitro studies have shown that this compound demonstrates potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 5 µg/mL |

| E. coli | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in assays involving human breast cancer cells (MCF-7), the compound showed significant growth inhibition at concentrations as low as 10 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- DNA Interaction : It has been suggested that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives against resistant bacterial strains. The results indicated that this compound was among the most effective compounds tested.

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on different cancer cell lines. The findings revealed a dose-dependent cytotoxic effect, with significant apoptosis observed in treated cells.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Microwave-assisted | InCl₃, 360 W, 5 min | ~63 | |

| Thermal cyclization | H₃PO₄, reflux, 12 h | ~50 | |

| Solvent-mediated | Ethanol/DMF, NaOH, 48 h | ~55 |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group effects (deshielding of adjacent protons) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl substituents .

- IR spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Advanced: How can contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) between studies be resolved?

Answer:

- Software cross-validation : Refine X-ray data using SHELXL and visualize with ORTEP-3 to ensure consistency.

- Statistical validation : Compare thermal parameters (e.g., Ueq) and residual density maps to identify outliers .

- Interstudy benchmarks : For hydrogen bonding discrepancies, validate H-atom placement using Fourier difference maps .

Advanced: What computational strategies elucidate substituent effects (e.g., benzenesulfonyl, chloro) on the quinolinone core’s electronic properties?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -SO₂Ph and -Cl groups.

- Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent interactions and tautomeric equilibria .

- Substituent constants : Apply Hammett σ values to predict reactivity trends in electrophilic substitutions .

Basic: What safety protocols are essential when handling this compound, based on structural analogs?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (similar to 6-hydroxy-1H-quinolin-4-one) .

- Waste disposal : Quench reactive intermediates (e.g., azides) with aqueous NaNO₂ before disposal .

- First aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation .

Advanced: How do microwave irradiation or mechanochemical methods improve synthesis efficiency?

Answer:

- Reduced reaction times : Microwave methods achieve cyclization in minutes vs. hours for thermal methods .

- Energy efficiency : Lower solvent volumes and catalyst loading reduce environmental impact .

- Yield enhancement : Controlled heating minimizes decomposition pathways, improving purity .

Advanced: What methodologies determine conformational dynamics in solution vs. solid state?

Answer:

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-stacking, H-bonding) .

- Dynamic NMR : Analyze temperature-dependent spectra to study ring-flipping or rotamer equilibria .

- Molecular docking : Compare solid-state conformations with protein-binding poses for bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.